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Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of

numerous natural products and synthetic therapeutic agents.[1][2] Among its many derivatives,

quinoline-4-carboxylic acids represent a "privileged scaffold," a framework that has been

repeatedly shown to bind to a variety of biological targets, leading to a broad spectrum of

pharmacological activities.[2][3] This guide provides a detailed technical overview of a specific

and promising derivative, 2-Ethyl-3-methyl-quinoline-4-carboxylic acid, intended for

researchers, medicinal chemists, and drug development professionals. We will delve into its

physicochemical properties, established synthetic routes with detailed protocols, and the

extensive therapeutic landscape of its parent class, providing the foundational knowledge

necessary for its application in modern research.

Molecular Profile and Physicochemical Properties
2-Ethyl-3-methyl-quinoline-4-carboxylic acid is a polysubstituted quinoline derivative. The

strategic placement of the ethyl group at the 2-position, a methyl group at the 3-position, and

the critical carboxylic acid at the 4-position defines its chemical reactivity and potential for
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biological interactions. The carboxylic acid moiety, in particular, is often essential for binding to

target proteins, for instance by forming salt bridges or hydrogen bonds with key residues like

arginine in enzyme active sites.[3]

Table 1: Physicochemical and Identification Data for 2-Ethyl-3-methyl-quinoline-4-carboxylic
acid

Property Value Source

Molecular Formula C₁₃H₁₃NO₂ [4]

Molecular Weight 215.25 g/mol [4]

IUPAC Name
2-ethyl-3-methylquinoline-4-

carboxylic acid
[4]

CAS Number 74960-58-0 [4]

Melting Point 279 °C ChemicalBook

SMILES
CCC1=NC2=CC=CC=C2C(=C

1C)C(=O)O
[4]

InChIKey
DWQIFUQLSDIOAR-

UHFFFAOYSA-N
[4]

Synthesis of the Quinoline Core: The Pfitzinger
Reaction
The synthesis of quinoline-4-carboxylic acids is most classically achieved via the Pfitzinger

reaction (also known as the Pfitzinger-Borsche reaction).[5][6] This robust and versatile method

involves the condensation of isatin (or a substituted isatin) with a carbonyl compound

containing an α-methylene group, conducted under strong basic conditions.[7][8] The reaction's

primary strength lies in its ability to construct the substituted quinoline core in a single, efficient

step.

Mechanistic Rationale
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The causality behind the Pfitzinger reaction is a logical sequence of base-catalyzed

transformations. Understanding this mechanism is crucial for troubleshooting and adapting the

protocol for different substrates.

Ring Opening of Isatin: The reaction initiates with the base (e.g., potassium hydroxide)

attacking the amide bond of isatin. This hydrolysis opens the five-membered ring to form a

potassium isatinate intermediate, a keto-acid salt.[5][8]

Condensation & Imine Formation: The carbonyl group of the added ketone (in this case, 2-

butanone) reacts with the aniline moiety of the opened isatinate to form a Schiff base, or

imine.[5][7]

Enamine Tautomerization & Cyclization: The imine tautomerizes to its more reactive enamine

form. The enamine then undergoes an intramolecular cyclization, attacking the ketone

carbonyl on the isatinate backbone.[5]

Dehydration: The final step is a dehydration event, which aromatizes the newly formed ring,

yielding the stable quinoline-4-carboxylic acid product.[5]

The choice of a strong base is critical; it must be potent enough to facilitate the initial amide

hydrolysis and drive the subsequent condensation steps. Ethanol is a common solvent as it

effectively solubilizes both the organic precursors and the inorganic base.[9]
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Caption: Experimental Workflow for Pfitzinger Synthesis.
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Detailed Experimental Protocol (Representative)
This protocol describes a generalized procedure for the synthesis of 2-Ethyl-3-methyl-
quinoline-4-carboxylic acid based on the standard Pfitzinger methodology.[8][9]

Materials:

Isatin (1.0 eq)

2-Butanone (Methyl Ethyl Ketone) (1.05 eq)

Potassium Hydroxide (KOH) (4.0 eq)

Ethanol (95%)

Diethyl Ether

Glacial Acetic Acid

Deionized Water

Procedure:

Base Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, dissolve potassium hydroxide (4.0 eq) in 95% ethanol to create an approximately

33% (w/v) solution. Note: This is an exothermic process and should be done with care.

Isatin Ring Opening: To the stirred KOH solution, add isatin (1.0 eq). Continue stirring at

room temperature for 30-45 minutes. The color of the solution should change as the

potassium isatinate salt forms.[8]

Addition of Ketone: Slowly add 2-butanone (1.05 eq) to the reaction mixture dropwise.

Reaction Reflux: Heat the mixture to reflux and maintain for 12-14 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).[9]

Solvent Removal: After the reaction is complete, remove the bulk of the ethanol via

distillation or rotary evaporation.
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Aqueous Work-up: Add water to the residue to dissolve the potassium salt of the product.

Perform an extraction with diethyl ether to remove any unreacted ketone and other neutral

impurities. The product will remain in the aqueous layer.

Acidification and Precipitation: Carefully acidify the aqueous layer with glacial acetic acid

until the pH is approximately 4-5. The 2-Ethyl-3-methyl-quinoline-4-carboxylic acid will

precipitate out of the solution as a solid.

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with

cold deionized water to remove any residual salts.

Drying: Dry the product under vacuum to yield the final compound. Further purification can

be achieved by recrystallization if necessary.

Applications in Drug Discovery and Medicinal
Chemistry
The quinoline-4-carboxylic acid scaffold is a privileged structure in drug development due to its

wide range of biological activities.[2][3] Derivatives have been investigated as antibacterial,

anticancer, anti-inflammatory, and antiviral agents.[1][3] The specific substitutions at the 2- and

3-positions, as in 2-Ethyl-3-methyl-quinoline-4-carboxylic acid, are crucial for tuning the

molecule's selectivity and potency towards specific biological targets.

Anticancer Activity
Derivatives of the quinoline-4-carboxylic acid core have demonstrated significant potential as

anticancer agents by targeting various critical cellular pathways.[3]

Enzyme Inhibition: This scaffold is effective at inhibiting key enzymes involved in cancer

progression. For example, certain derivatives act as potent inhibitors of Dihydroorotate

Dehydrogenase (DHODH) and Signal Transducer and Activator of Transcription 3 (STAT3),

both of which are validated targets in oncology.[10][11]

Antiproliferative Effects: Studies have shown that quinoline carboxylic acids can selectively

reduce the viability of various cancer cell lines, including those of the breast (MCF7) and

cervix (HeLa), often with greater efficacy than in non-cancerous cells.[12]
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Caption: Potential Anticancer Mechanisms of Action.

Antimicrobial and Anti-inflammatory Activity
The quinoline core is famously associated with antimalarial drugs (e.g., chloroquine) and

antibacterial agents (fluoroquinolones).[2][13] While 2-Ethyl-3-methyl-quinoline-4-carboxylic
acid is not a fluoroquinolone, its core structure contributes to potential antimicrobial properties.

Furthermore, various quinoline carboxylic acid derivatives have shown impressive anti-

inflammatory effects, in some cases comparable to classical NSAIDs like indomethacin, by

modulating inflammatory responses in macrophages.[12][14]

Conclusion
2-Ethyl-3-methyl-quinoline-4-carboxylic acid emerges from a class of heterocyclic

compounds with profound significance in medicinal chemistry. Its synthesis is well-established

through classic organic reactions like the Pfitzinger condensation, providing a reliable pathway

for its production and derivatization. The proven therapeutic potential of the quinoline-4-
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carboxylic acid scaffold, particularly in oncology and infectious diseases, makes this specific

derivative a valuable subject for further investigation. This guide provides the essential

technical framework for researchers to synthesize, characterize, and explore the full

therapeutic potential of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. ["2-Ethyl-3-methyl-quinoline-4-carboxylic acid" molecular
weight and formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1595371#2-ethyl-3-methyl-quinoline-4-carboxylic-
acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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